4-Bromo-N-(2,2,2-trichloro-1-{[(2,5-dimethylphenyl)carbamothioyl]amino}ethyl)benzamide
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Overview
Description
4-Bromo-N-(2,2,2-trichloro-1-{[(2,5-dimethylphenyl)carbamothioyl]amino}ethyl)benzamide is a complex organic compound with the molecular formula C17H16BrCl3N2O. This compound is known for its unique structure, which includes a bromine atom, a trichloromethyl group, and a carbamothioyl group attached to a benzamide backbone. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-(2,2,2-trichloro-1-{[(2,5-dimethylphenyl)carbamothioyl]amino}ethyl)benzamide typically involves multiple steps. One common method includes the following steps:
Formation of the Benzamide Backbone: The initial step involves the formation of the benzamide backbone through the reaction of 4-bromobenzoic acid with thionyl chloride to form 4-bromobenzoyl chloride.
Introduction of the Trichloromethyl Group:
Attachment of the Carbamothioyl Group: The final step involves the attachment of the carbamothioyl group through a reaction with 2,5-dimethylaniline and thiophosgene.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-(2,2,2-trichloro-1-{[(2,5-dimethylphenyl)carbamothioyl]amino}ethyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the carbamothioyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the trichloromethyl group, converting it to a dichloromethyl or monochloromethyl group.
Substitution: The bromine atom in the benzamide backbone can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dichloromethyl or monochloromethyl derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-Bromo-N-(2,2,2-trichloro-1-{[(2,5-dimethylphenyl)carbamothioyl]amino}ethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-N-(2,2,2-trichloro-1-{[(2,5-dimethylphenyl)carbamothioyl]amino}ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
4-Bromo-N-(2,2,2-trichloro-1-{[(2,5-dimethylphenyl)carbamothioyl]amino}ethyl)benzamide can be compared with other similar compounds, such as:
4-Bromo-N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide: This compound has a similar structure but with different substituents on the phenyl ring, leading to variations in chemical properties and biological activity.
4-Bromo-N-(2,2,2-trichloro-1-{[(4-phenylazo-phenylamino)ethyl]benzamide: This compound contains an azo group, which can impart different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H17BrCl3N3OS |
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Molecular Weight |
509.7 g/mol |
IUPAC Name |
4-bromo-N-[2,2,2-trichloro-1-[(2,5-dimethylphenyl)carbamothioylamino]ethyl]benzamide |
InChI |
InChI=1S/C18H17BrCl3N3OS/c1-10-3-4-11(2)14(9-10)23-17(27)25-16(18(20,21)22)24-15(26)12-5-7-13(19)8-6-12/h3-9,16H,1-2H3,(H,24,26)(H2,23,25,27) |
InChI Key |
JPRMKUHOYCDIBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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